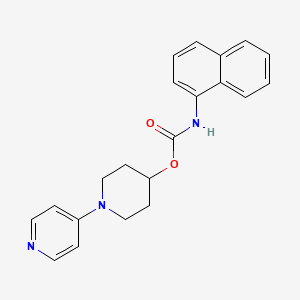
1-(Pyridin-4-yl)piperidin-4-yl naphthalen-1-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyridin-4-yl)piperidin-4-yl naphthalen-1-ylcarbamate is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound features a unique structure comprising a pyridine ring, a piperidine ring, and a naphthalene moiety, connected through a carbamate linkage. Its multifaceted structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-4-yl)piperidin-4-yl naphthalen-1-ylcarbamate typically involves multi-step organic synthesisThe final step often involves the formation of the carbamate linkage through the reaction of an amine with an isocyanate or chloroformate under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-4-yl)piperidin-4-yl naphthalen-1-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions are common, where the pyridine or piperidine rings can be substituted with different functional groups using reagents like alkyl halides
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can introduce various functional groups onto the pyridine or piperidine rings .
Scientific Research Applications
1-(Pyridin-4-yl)piperidin-4-yl naphthalen-1-ylcarbamate has
Properties
CAS No. |
143834-68-8 |
|---|---|
Molecular Formula |
C21H21N3O2 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
(1-pyridin-4-ylpiperidin-4-yl) N-naphthalen-1-ylcarbamate |
InChI |
InChI=1S/C21H21N3O2/c25-21(23-20-7-3-5-16-4-1-2-6-19(16)20)26-18-10-14-24(15-11-18)17-8-12-22-13-9-17/h1-9,12-13,18H,10-11,14-15H2,(H,23,25) |
InChI Key |
KFKDNAOTSLCUSN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1OC(=O)NC2=CC=CC3=CC=CC=C32)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















